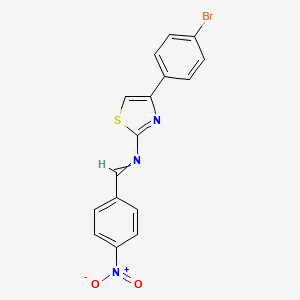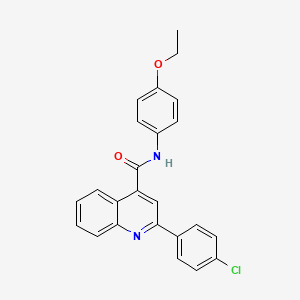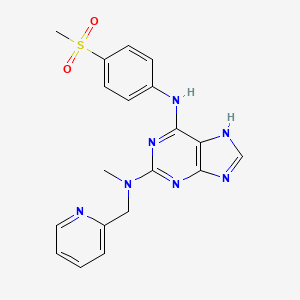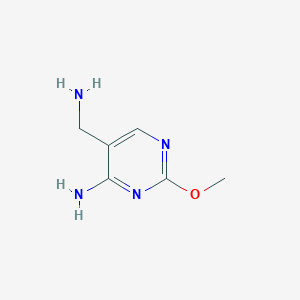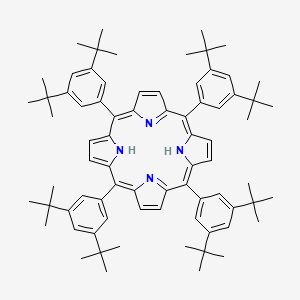
5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its bulky tert-butyl groups, which can influence its chemical properties and interactions .
Métodos De Preparación
The synthesis of 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine typically involves the condensation of pyrrole with an aldehyde under acidic conditions. One common method is the Rothemund reaction, which involves heating pyrrole and the appropriate aldehyde in a solvent such as propionic acid . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to improve yield and efficiency .
Análisis De Reacciones Químicas
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the porphyrin ring, potentially altering its electronic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include metalloporphyrin complexes and functionalized porphyrins .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it for specific applications . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine include other tetraarylporphyrins such as 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin and 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin . These compounds share the porphyrin core structure but differ in the substituents on the phenyl rings, which can significantly influence their chemical properties and applications . The bulky tert-butyl groups in 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine provide steric hindrance that can enhance its stability and selectivity in certain reactions .
Propiedades
Fórmula molecular |
C76H94N4 |
|---|---|
Peso molecular |
1063.6 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77,80H,1-24H3 |
Clave InChI |
QDJDXOLMFCSORQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


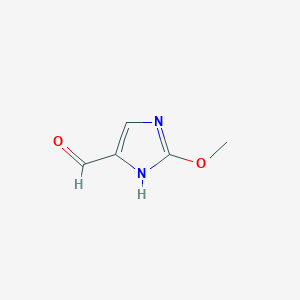
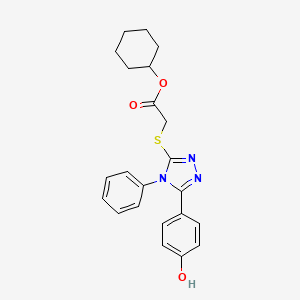
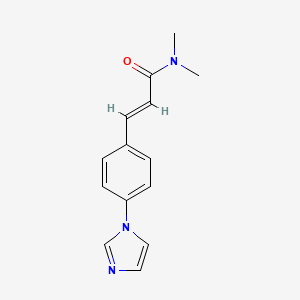
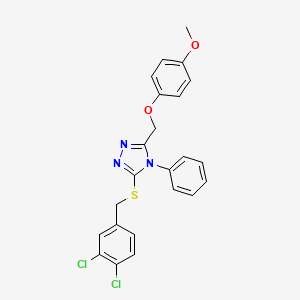
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
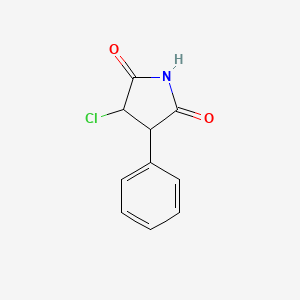
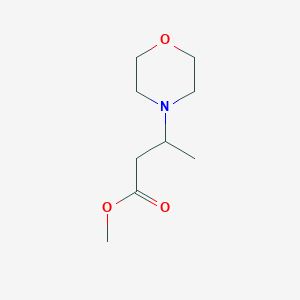
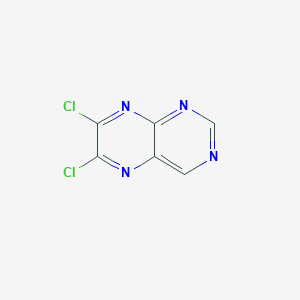
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)
